28-Homobrassinolide

Übersicht

Beschreibung

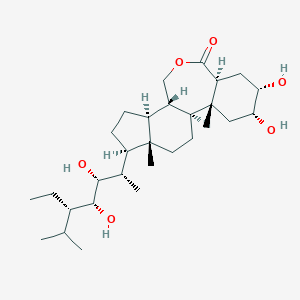

28-Homobrassinolide (HBL) is a bioactive brassinosteroid (BR) analog with a 5α-stigmastane structure, classified as a C29 steroid due to its ethyl group at the C-24 position in the side chain . It is widely recognized for its role in enhancing plant growth, stress tolerance, and crop yield by modulating physiological processes such as photosynthesis, nutrient transport, and enzyme activity . Structurally, HBL features a lactone ring and hydroxyl groups critical for binding to BR receptors, enabling downstream signaling pathways that regulate gene expression and stress responses .

HBL has demonstrated efficacy in diverse crops, including maize, rice, and Brassica species, by improving chlorophyll retention, photosynthetic efficiency, and grain filling under abiotic stresses like salinity, heavy metals, and drought . Its application via unmanned aerial vehicles (UAVs) has further optimized dosage delivery, reducing labor costs and enhancing field efficiency compared to traditional methods .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 28-Homobrassinolide typically involves multiple steps, starting from readily available steroidal precursors. One common synthetic route includes the use of 3-methylbut-1-ynyl lithium, prepared in situ from 1,1-dibromo-3-methyl-but-1-ene . The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound involves high-performance liquid chromatography (HPLC) for purification. The compound is separated and quantified using an ODS-C18 column with a UV detector at 220 nm . The process ensures high purity and consistency of the final product, which is essential for its application in agriculture and research.

Analyse Chemischer Reaktionen

Types of Reactions: 28-Homobrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional hydroxyl groups.

Reduction: Reducing agents like lithium aluminum hydride are employed to convert ketones to alcohols.

Substitution: Halogenation reactions using reagents like thionyl chloride can introduce halogen atoms into the molecule.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, or halogenated derivatives of this compound, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

28-Homobrassinolide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and reactivity of brassinosteroids.

Wirkmechanismus

28-Homobrassinolide exerts its effects by binding to specific receptors on the cell membrane, initiating a cascade of intracellular events. These events include protein phosphorylation, receptor dimerization, and gene expression regulation. The compound interacts with various molecular targets, including the brassinosteroid-insensitive 1 (BRI1) receptor and the brassinosteroid-signaling kinase (BSK) pathway . This interaction leads to the activation of downstream genes involved in cell elongation, division, and stress response.

Vergleich Mit ähnlichen Verbindungen

Structural Differences

Brassinolide (BL)

- Structure: A C28 brassinosteroid with a methyl group at C-24, differing from HBL’s ethyl group .

- Bioactivity : BL exhibits strong growth-promoting activity but lower stability under field conditions compared to HBL due to its shorter side chain .

28-Homocastasterone (HCS)

- Structure : Shares the C29 stigmastane backbone with HBL but lacks the lactone ring, reducing its binding affinity to BR receptors .

- Bioactivity : HCS shows weaker activity in promoting hypocotyl elongation and stress tolerance compared to HBL .

24-Epibrassinolide (24-EBL)

- Structure : A C28 BR with an epimeric configuration at C-24, altering side-chain orientation .

- Bioactivity : 24-EBL is less effective than HBL in enhancing antioxidant enzyme activity under heavy metal stress .

Functional Differences in Plant Physiology

Stress Mitigation

- Heavy Metal Tolerance: HBL upregulates glutathione-S-transferase (GST) and superoxide dismutase (SOD) by 40–50% in Brassica juncea under cadmium stress, outperforming 24-EBL .

- Salinity Tolerance :

Grain Yield and Quality

- HBL : Increases maize kernel weight by 12–18% via UAV application (20–40 mg a.i. ha<sup>–1</sup>), with optimal droplet deposition (CV < 15%) ensuring uniform coverage .

- BL and HCS : Require 50% higher doses to achieve comparable yield gains, increasing production costs .

Application Efficiency

Dosage Optimization

- HBL : Effective at 10<sup>–10</sup>–10<sup>–8</sup> M for seed priming, enhancing germination rates by 25% in wheat .

- 24-EBL : Requires 10<sup>–6</sup> M to achieve similar germination improvements, risking phytotoxicity .

Delivery Methods

- UAV vs. Manual Spraying :

Key Research Findings and Data Tables

Table 1. Comparative Effects of HBL and Analogues on Maize Physiology

| Parameter | 28-Homobrassinolide (HBL) | Brassinolide (BL) | 28-Homocastasterone (HCS) |

|---|---|---|---|

| Chlorophyll SPAD (20 DAA) | 52.3 ± 1.2* | 45.8 ± 1.5 | 43.1 ± 1.0 |

| Net Photosynthetic Rate (µmol/m²/s) | 28.5 ± 0.8* | 24.2 ± 0.6 | 22.7 ± 0.7 |

| Grain Weight (mg/kernel) | 315 ± 12* | 285 ± 10 | 270 ± 8 |

| Stress-Induced Proline (µmol/g FW) | 18.9 ± 0.9* | 12.4 ± 0.7 | 10.1 ± 0.5 |

*Data from maize trials; * indicates significant difference (p < 0.05) .

Table 2. Dosage Efficiency of UAV vs. Manual HBL Application

| Parameter | UAV (20 mg a.i. ha<sup>–1</sup>) | Manual Sprayer (24 mg a.i. ha<sup>–1</sup>) |

|---|---|---|

| Droplet Coverage (%) | 85 ± 3* | 62 ± 4 |

| CV of Deposition (%) | 14 ± 2* | 27 ± 3 |

| Grain Yield (t/ha) | 9.8 ± 0.4* | 8.1 ± 0.3 |

*Data pooled from 2019–2020 trials; CV = coefficient of variation .

Biologische Aktivität

28-Homobrassinolide (28-HBL) is a steroidal lactone classified as a brassinosteroid (BR), which plays a significant role in plant growth and development. This article presents a comprehensive overview of the biological activity of 28-HBL, supported by data tables, case studies, and detailed research findings.

Overview of this compound

28-HBL is structurally similar to brassinolide (BL), the most active brassinosteroid, but differs at the C-24 position. Its biological activity has garnered attention due to its potential applications in agriculture and plant biotechnology. Recent studies have highlighted its effectiveness in promoting plant growth and enhancing stress tolerance.

1. Growth Promotion

28-HBL has been shown to stimulate various growth responses in plants:

- Hypocotyl Elongation : In experiments with Arabidopsis thaliana, 28-HBL demonstrated a capacity to rescue the short hypocotyl phenotype of the det2 mutant, indicating its strong bioactivity compared to other BRs like 24-EBL .

- Root Growth Inhibition : High concentrations of 28-HBL were found to inhibit root growth, suggesting a concentration-dependent effect on plant development .

2. Gene Expression Regulation

28-HBL regulates BR-responsive gene expression effectively. It induces the dephosphorylation of BES1, a key transcription factor involved in BR signaling, thereby modulating downstream gene expression related to growth and stress responses .

3. Stress Tolerance

Research indicates that 28-HBL enhances plant resilience against abiotic stresses:

- Antioxidant Activity : 28-HBL regulates antioxidant enzyme activities, improving cell viability and reducing electrolyte leakage under stress conditions such as extreme temperature and salinity .

- Physiological Responses : The compound mitigates oxidative stress by inhibiting the accumulation of reactive oxygen species (ROS) and enhancing the overall antioxidant defense system in plants .

Comparative Bioactivity Analysis

A comparative analysis highlights the relative bioactivity of 28-HBL against other brassinosteroids:

| Compound | Hypocotyl Rescue (det2 mutant) | Root Growth Inhibition | Antioxidant Activity |

|---|---|---|---|

| This compound | Strong | Yes | High |

| Brassinolide | Very Strong | Moderate | Very High |

| 24-Epibrassinolide | Moderate | Yes | Moderate |

Case Study 1: Impact on Brassica juncea

A study investigated the effects of 28-HBL on Brassica juncea under combined stress conditions. The findings revealed that:

- Application of 28-HBL significantly improved growth metrics.

- Enhanced activities of antioxidant enzymes were noted, leading to reduced oxidative damage .

Case Study 2: Multi-Level Bioassays

In a multi-level bioassay system involving wild-type and BR-deficient mutants, researchers systematically assessed the bioactivity of 28-HBL. Results indicated that it exhibits stronger bioactivity than 24-EBL and is nearly as effective as BL in various physiological responses .

Discussion

The biological activity of 28-HBL underscores its potential as a powerful plant growth regulator. Its ability to enhance growth while providing stress resilience positions it as a valuable tool in modern agriculture. The variability in bioactivity among different brassinosteroids necessitates standardized testing protocols to ensure consistent results across studies.

Q & A

Basic Research Questions

Q. What are the standard methods for preparing 28-Homobrassinolide solutions in plant stress studies?

- Methodology : To prepare stock solutions, dissolve this compound in methanol or ethanol (depending on solubility) and dilute to working concentrations (e.g., 10⁻⁶ to 10⁻⁴ M). For plant treatments, seed soaking (12 hours) or foliar spraying (1–2 ppm) are common. Include a phenylboronic acid reaction step to stabilize the compound in aqueous solutions .

Q. Which plant models are commonly used to study this compound-induced stress tolerance?

- Experimental Models :

- Vigna radiata (mung bean): For salinity and heat stress responses, focusing on photosynthesis and antioxidant enzyme activities .

- Brassica juncea (mustard): For heavy metal (e.g., Zn, Pb) uptake and oxidative stress mitigation .

- Mangifera indica (mango): For nutrient homeostasis under salinity, with nitrogen and potassium uptake analyzed at 3, 6, and 9 months after sowing .

Q. What biochemical assays are essential for evaluating this compound’s role in oxidative stress mitigation?

- Key Assays :

- Lipid peroxidation : Quantify malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay .

- Antioxidant enzymes : Measure superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX) activities using spectrophotometric methods .

- Protein content : Use the Bradford assay or Folin-Ciocalteu reagent, ensuring calibration with bovine serum albumin (BSA) standards .

Advanced Research Questions

Q. How does this compound modulate steroidogenesis in mammalian systems?

- Mechanistic Insights : In rat testicular cells, this compound upregulates steroidogenic acute regulatory protein (StAR) and 17β-hydroxysteroid dehydrogenase (17β-HSD), enhancing testosterone synthesis. Use Western blotting for StAR and enzyme activity assays for 17β-HSD. Note dose-dependent effects (e.g., 333 µg/kg body weight in diabetic rats) .

Q. What experimental designs reconcile contradictory data on this compound’s nutrient uptake effects under salinity?

- Data Analysis : In mango seedlings, nitrogen uptake increased at 6–9 months post-treatment but showed no significance at 3 months. Use longitudinal studies with repeated-measures ANOVA to account for temporal variability. Control for ion homeostasis (e.g., K⁺/Na⁺ ratio) to contextualize nutrient dynamics .

Q. How does this compound interact with xenobiotic receptors like LXR in metabolic regulation?

- Pathway Analysis : this compound activates liver X receptor (LXR), influencing cholesterol metabolism and glucose homeostasis. Employ qRT-PCR to quantify LXRα/β expression and chromatin immunoprecipitation (ChIP) to validate promoter binding in hepatic or testicular tissues .

Q. What statistical approaches are optimal for analyzing synergistic effects of this compound with other phytohormones?

- Experimental Design : Use factorial ANOVA to test interactions (e.g., this compound × kinetin in Vigna radiata). Include dose-response curves and orthogonal contrasts to isolate individual vs. combined effects .

Q. How can transcriptomic profiling elucidate this compound’s role in stress-responsive gene networks?

- Methodology : Perform RNA sequencing on treated vs. control plants (e.g., maize under drought). Validate candidate genes (e.g., ZmMYB transcription factors) via qRT-PCR with 2−ΔΔCT analysis .

Q. Data Contradiction and Validation

Q. Why do studies report variable effects of this compound on antioxidative enzymes under salinity?

- Resolution : Enzyme activity trends depend on stress severity and treatment duration. For example, SOD and CAT activities increased in maize at 30 days post-treatment but decreased in mustard under acute Zn stress. Standardize stress induction protocols (e.g., 50 mM NaCl for 14 days) and include time-course analyses .

Q. How to validate the specificity of this compound’s effects in complex biological systems?

- Controls : Use brassinosteroid biosynthesis inhibitors (e.g., brassinazole) and knockout mutants (e.g., Arabidopsis det2) to confirm target specificity. Pair with LC-MS to quantify endogenous brassinosteroid levels .

Q. Methodological Resources

Eigenschaften

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKODJJEORHMZ-NNPZUXBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315552 | |

| Record name | 28-Homobrassinolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82373-95-3, 74174-44-0 | |

| Record name | 28-Homobrassinolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82373-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homobrassinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074174440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28-Homobrassinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28-Homobrassinolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28-HOMOBRASSINOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P301F2094N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.